Product packaging for 4-Benzyl-1-(3-nitro-phenyl)-piperidine(Cat. No.:CAS No. 831203-53-3)

4-Benzyl-1-(3-nitro-phenyl)-piperidine

Cat. No.: B14196575
CAS No.: 831203-53-3
M. Wt: 296.4 g/mol
InChI Key: RPFRWDJZSYYHJI-UHFFFAOYSA-N
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Description

Significance of the Piperidine (B6355638) Pharmacophore in Medicinal Chemistry and Chemical Biology

The significance of the piperidine pharmacophore can be attributed to several key factors:

Three-Dimensional Diversity: The flexible, chair-like conformation of the piperidine ring allows for the precise spatial orientation of substituent groups, enabling tailored interactions with the three-dimensional binding sites of biological targets such as enzymes and receptors. nih.gov

Synthetic Accessibility: A rich and well-established body of chemical literature describes diverse and efficient synthetic routes to a wide variety of substituted piperidines. organic-chemistry.org This synthetic tractability allows chemists to readily generate libraries of analogues for structure-activity relationship (SAR) studies.

The piperidine moiety is a core component of numerous approved drugs across various therapeutic areas, highlighting its versatility and importance.

Drug Class Example Drug Containing a Piperidine Moiety
AntihistaminesFexofenadine
AntipsychoticsHaloperidol
Opioid AnalgesicsFentanyl
AnticholinergicsDonepezil

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H20N2O2 B14196575 4-Benzyl-1-(3-nitro-phenyl)-piperidine CAS No. 831203-53-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

831203-53-3

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

4-benzyl-1-(3-nitrophenyl)piperidine

InChI

InChI=1S/C18H20N2O2/c21-20(22)18-8-4-7-17(14-18)19-11-9-16(10-12-19)13-15-5-2-1-3-6-15/h1-8,14,16H,9-13H2

InChI Key

RPFRWDJZSYYHJI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Substituted Piperidine Derivatives in Modern Drug Discovery

Overview of Substituted Piperidine Derivatives in Contemporary Drug Discovery Research

The 4-benzylpiperidine (B145979) substructure, a key component of the titular compound, is of particular interest in medicinal chemistry. The benzyl (B1604629) group can engage in various non-covalent interactions with biological targets, including hydrophobic and pi-stacking interactions. Furthermore, the phenyl ring of the benzyl group provides a versatile handle for further functionalization, allowing for the systematic exploration of the chemical space around a biological target.

Research into N-benzyl piperidine derivatives has yielded compounds with a wide range of biological activities, including potential treatments for Alzheimer's disease and antimicrobial applications. nih.govresearchgate.net For instance, certain N-benzyl piperidine derivatives have been investigated as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE), two key targets in the pathology of Alzheimer's disease. nih.gov

The 1-aryl substituent on the piperidine nitrogen also plays a crucial role in determining the pharmacological profile of the molecule. The nature of the aryl group and its substituents can profoundly influence receptor binding affinity and selectivity.

The Scientific Rationale for Investigating 4 Benzyl 1 3 Nitro Phenyl Piperidine

Research Rationale and Focused Scholarly Inquiry on this compound within Chemical Biology

A focused scholarly inquiry into this compound would likely be driven by the following considerations:

Scaffold for Library Synthesis: this compound can serve as a versatile intermediate in the synthesis of a library of related compounds. The nitro group can be readily reduced to an amine, which can then be further functionalized through a variety of chemical reactions, such as acylation, sulfonylation, or reductive amination. This would allow for the rapid generation of a diverse set of molecules for biological screening.

Probe for Biological Systems: The 3-nitrophenyl group can act as a photoaffinity label or a precursor to a reactive handle for covalently modifying biological targets. In chemical biology, such probes are invaluable tools for identifying the binding partners of small molecules and elucidating their mechanisms of action.

Exploration of Structure-Activity Relationships: The synthesis and biological evaluation of this compound would be a logical step in a systematic exploration of the structure-activity relationships of 1,4-disubstituted piperidines. By comparing the activity of this compound to analogues with different substituents on the N-phenyl ring (e.g., amino, chloro, methoxy), researchers could gain valuable insights into the structural requirements for a desired biological effect.

Below is a table of representative substituted piperidine (B6355638) derivatives and their documented biological activities, which provides context for the potential research avenues for this compound.

Compound Substituents Documented Biological Activity/Application
4-Benzylpiperidine (B145979)4-benzylMonoamine releasing agent, precursor for synthesis of various bioactive molecules. wikipedia.orgsigmaaldrich.com
N-Benzyl piperidine derivativesN-benzylDual inhibitors of HDAC and AChE for potential Alzheimer's disease treatment. nih.gov
N-Aryl piperidine derivatives1-arylVaried pharmacological activities depending on the aryl substituent.
1-(4-nitrophenyl)piperidine1-(4-nitrophenyl)Building block in chemical synthesis.

Foundational Synthetic Methodologies for the Piperidine Core Structure

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic compounds with significant biological activity. Consequently, a diverse range of synthetic methods has been developed for its construction. These can be broadly categorized into strategies involving reduction of pyridine (B92270) precursors, cyclization of acyclic precursors, and multicomponent reactions.

Catalytic Hydrogenation and Reduction Strategies for Piperidine Ring Formation

One of the most direct and widely employed methods for the synthesis of the piperidine core is the reduction of pyridine derivatives. libretexts.org Catalytic hydrogenation is a powerful technique that typically involves the use of transition metal catalysts, such as platinum, palladium, rhodium, or nickel, under a hydrogen atmosphere. libretexts.org The choice of catalyst, solvent, temperature, and pressure can significantly influence the efficiency and stereoselectivity of the reduction.

For instance, heterogeneous catalysts like platinum oxide (PtO₂) are often effective for the complete saturation of the pyridine ring. Rhodium-on-carbon (Rh/C) has also been shown to be a highly efficient catalyst for the hydrogenation of various aromatic and heteroaromatic compounds, including pyridines, under aqueous conditions. nih.gov In addition to catalytic hydrogenation, other reduction strategies can be employed. These include the use of dissolving metal reductions, such as the Birch reduction, or hydride reagents, although the latter often require harsher reaction conditions and may be less chemoselective.

Recent advancements have also focused on developing milder and more selective reduction methods. For example, transfer hydrogenation, which utilizes a hydrogen donor molecule in the presence of a catalyst, offers an alternative to the use of high-pressure hydrogen gas. libretexts.org

Catalyst SystemSubstrateKey FeaturesReference
Platinum oxide (PtO₂)PyridineEffective for complete saturation of the pyridine ring. libretexts.org
Rhodium-on-carbon (Rh/C)Pyridines and other heteroaromaticsHighly efficient under aqueous conditions. nih.gov
Transition Metal CatalystsPyridinesUsed in transfer hydrogenation with a hydrogen donor. libretexts.org

Cyclization Reactions for Piperidine Scaffold Assembly

The construction of the piperidine ring from acyclic precursors through intramolecular cyclization is a versatile and powerful strategy. A variety of cyclization reactions have been developed, each offering unique advantages in terms of substrate scope and stereochemical control.

Ring-Closing Metathesis (RCM) has emerged as a prominent method for the formation of cyclic olefins, including piperidine derivatives. This reaction, typically catalyzed by ruthenium-based complexes, involves the intramolecular reaction of a diene to form a new double bond within a ring. The strategic placement of nitrogen in the acyclic precursor allows for the synthesis of a wide range of substituted piperidines.

The Pictet–Spengler reaction is a classic and efficient method for the synthesis of tetrahydroisoquinolines and related heterocyclic systems, which can be considered as benzo-fused piperidines. The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to close the ring. wikipedia.org This powerful reaction has been widely used in the total synthesis of alkaloids.

Other notable cyclization strategies include intramolecular Mannich reactions, aza-Diels-Alder reactions, and radical cyclizations, each providing a unique entry into the piperidine scaffold.

Multicomponent Reaction Approaches in Piperidine Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer a highly efficient and atom-economical approach to complex molecules. Several MCRs have been successfully applied to the synthesis of highly functionalized piperidine derivatives.

The Ugi reaction is a prominent example of a four-component reaction (4-CR) that can be utilized for the synthesis of piperidine-containing scaffolds. libretexts.org This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. By employing a bifunctional starting material that contains one of these functionalities along with a precursor to the piperidine ring, complex piperidine derivatives can be assembled in a single step. For instance, using a piperidone as the carbonyl component in an Ugi reaction allows for the direct incorporation of the piperidine ring into the final product. libretexts.org

Specific Synthesis of this compound

The synthesis of the target molecule, this compound, requires the formation of a C-N bond between the nitrogen atom of the 4-benzylpiperidine core and the 3-nitrophenyl group. This transformation is typically achieved through N-arylation reactions.

Nucleophilic Aromatic Substitution Routes for N-Arylation

Nucleophilic aromatic substitution (SNAr) is a key reaction for the formation of aryl-nitrogen bonds, particularly when the aromatic ring is activated by electron-withdrawing groups. wikipedia.org The nitro group in the 3-position of the nitrophenyl precursor makes the aromatic ring electron-deficient and thus susceptible to nucleophilic attack by the secondary amine of 4-benzylpiperidine.

The reaction involves the attack of the nucleophilic nitrogen of 4-benzylpiperidine on the carbon atom of the nitrophenyl ring that bears a suitable leaving group, such as a halogen (F, Cl, Br, I). This addition step forms a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org Subsequent elimination of the leaving group restores the aromaticity of the ring and yields the desired N-aryl piperidine.

The reactivity of the halonitrobenzene precursor in SNAr reactions generally follows the order F > Cl > Br > I. nih.gov Therefore, 1-fluoro-3-nitrobenzene (B1663965) would be expected to be the most reactive substrate for this transformation. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction and to facilitate the nucleophilic attack.

Alternative N-arylation methods that can be employed include transition-metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and the Ullmann condensation . The Buchwald-Hartwig amination utilizes a palladium catalyst with a suitable phosphine (B1218219) ligand to couple an amine with an aryl halide or triflate. libretexts.orglibretexts.org The Ullmann condensation employs a copper catalyst, often at higher temperatures, to achieve the same transformation. These methods are particularly useful for less activated aryl halides.

Optimization of Reaction Conditions and Yields for Laboratory-Scale Production

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound on a laboratory scale. Several parameters can be systematically varied to achieve the desired outcome.

For Nucleophilic Aromatic Substitution (SNAr):

Solvent: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) are commonly used as they can solvate the charged Meisenheimer intermediate, thereby stabilizing it and accelerating the reaction.

Base: A variety of inorganic or organic bases can be used. Common choices include potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), or tertiary amines like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA). The strength and stoichiometry of the base should be optimized to ensure complete reaction without causing side reactions.

Temperature: The reaction temperature is a critical parameter. While more reactive substrates like 1-fluoro-3-nitrobenzene may react at or near room temperature, less reactive halo-nitrobenzenes may require heating to achieve a reasonable reaction rate. The optimal temperature should be determined experimentally to balance reaction speed with the potential for degradation of reactants or products.

Reactant Stoichiometry: The molar ratio of 4-benzylpiperidine to the nitrophenyl precursor can be adjusted. Using a slight excess of the amine can help to drive the reaction to completion.

For Buchwald-Hartwig Amination:

Catalyst and Ligand: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is critical for the success of the reaction. A wide range of ligands has been developed, and screening different ligands is often necessary to find the optimal one for a specific substrate combination.

Base: Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.

Solvent: Anhydrous, deoxygenated solvents such as toluene, dioxane, or THF are typically employed to prevent catalyst deactivation.

A systematic approach, such as a Design of Experiments (DoE) methodology, can be employed to efficiently explore the effects of these variables and their interactions to identify the optimal conditions for the synthesis of this compound.

ParameterSNArBuchwald-Hartwig AminationGeneral Consideration
SolventPolar aprotic (DMF, DMSO)Anhydrous, deoxygenated (Toluene, Dioxane)Solubility of reactants and stability of intermediates.
BaseK₂CO₃, Et₃N, DIPEANaOtBu, LHMDSStrength should be sufficient to deprotonate the amine without causing side reactions.
TemperatureRoom temperature to elevatedOften requires heatingBalance between reaction rate and potential for degradation.
Catalyst/LigandNot applicablePalladium precursor and phosphine ligandCrucial for catalytic cycle efficiency.

Rational Design and Synthesis of Analogous Piperidine Libraries for Structure-Activity Exploration

The synthesis of this compound can be achieved through several established synthetic routes. A common approach involves the N-arylation of 4-benzylpiperidine with a suitable 3-nitrophenyl electrophile, such as 1-bromo-3-nitrobenzene (B119269) or 1-fluoro-3-nitrobenzene, via a nucleophilic aromatic substitution reaction. Alternatively, modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, can be employed, coupling 4-benzylpiperidine with a 3-halonitrobenzene in the presence of a palladium catalyst and a suitable base.

Once the core scaffold is synthesized, further derivatization allows for the creation of a library of analogs for SAR exploration.

The electronic and steric properties of the substituent on the piperidine nitrogen can significantly influence the pharmacological profile of the molecule. While the parent compound features a 3-nitrophenyl group, this can be replaced with a variety of other aromatic and aliphatic moieties to probe the impact of these changes.

Research on analogous 1-aralkyl-4-benzylpiperidine derivatives has shown that modifications to the N-substituent can drastically alter receptor binding affinities and selectivities. For instance, replacing the 3-nitrophenyl group with different aralkyl groups has been a strategy to modulate activity at sigma receptors.

Furthermore, the synthesis of analogs with non-aromatic substituents on the piperidine nitrogen, such as amides and sulfonamides, has been explored in the broader class of 4-benzylpiperidines. organic-chemistry.org These modifications can be achieved by first synthesizing a protected 4-benzylpiperidine, followed by coupling with the desired acylating or sulfonylating agent and subsequent deprotection.

Table 1: Examples of Modifications on the Piperidine Nitrogen Substituent

R Group (Substituent on Piperidine Nitrogen)General Structure
3-NitrophenylThis compound
Phenyl4-Benzyl-1-phenyl-piperidine
Benzyl (B1604629)1,4-Dibenzylpiperidine
Acetyl1-Acetyl-4-benzylpiperidine
Phenylsulfonyl4-Benzyl-1-(phenylsulfonyl)piperidine

The 4-benzyl moiety is another critical site for structural modification. Variations in the substitution pattern on the phenyl ring of the benzyl group can impact the compound's interaction with biological targets. Introducing electron-donating or electron-withdrawing groups, as well as sterically bulky substituents, can provide valuable insights into the SAR.

Synthetic strategies to achieve these modifications often involve the use of substituted benzyl halides or tosylates in the initial synthesis of the 4-benzylpiperidine core. Alternatively, cross-coupling reactions, such as the Suzuki coupling, can be employed to introduce a variety of aryl and heteroaryl groups at the 4-position of a suitable piperidine precursor. organic-chemistry.org

Studies on related 4-benzylpiperidine carboxamides have demonstrated that substitutions on the benzyl ring can influence inhibitory activities on various transporters, such as those for serotonin (B10506) and norepinephrine.

Table 2: Examples of Structural Variations on the 4-Benzyl Moiety

R' Group (Substituent on Benzyl Phenyl Ring)Compound Name
HThis compound
4-Fluoro4-(4-Fluorobenzyl)-1-(3-nitro-phenyl)-piperidine
4-Methoxy4-(4-Methoxybenzyl)-1-(3-nitro-phenyl)-piperidine
4-Trifluoromethyl4-(4-Trifluoromethylbenzyl)-1-(3-nitro-phenyl)-piperidine
3,4-Dichloro4-(3,4-Dichlorobenzyl)-1-(3-nitro-phenyl)-piperidine

The 3-nitrophenyl ring offers multiple avenues for chemical modification to explore the impact of electronics and substitution patterns on biological activity. The nitro group can be reduced to an amino group, which can then be further derivatized to amides, sulfonamides, or other functionalities. The position of the nitro group can also be varied to the ortho (2-nitro) or para (4-nitro) positions to investigate the influence of positional isomerism.

The synthesis of these positional isomers can be achieved by using the corresponding 2- or 4-halonitrobenzene in the N-arylation step. The reduction of the nitro group is typically accomplished using standard reducing agents such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation.

The resulting aminophenylpiperidine derivatives are versatile intermediates for further functionalization, allowing for the introduction of a wide array of substituents to fine-tune the molecule's properties.

Table 3: Examples of Chemical Modifications on the Nitrophenyl Ring and Its Positional Isomers

ModificationCompound Name
Parent (3-Nitro)This compound
Positional Isomer (2-Nitro)4-Benzyl-1-(2-nitro-phenyl)-piperidine
Positional Isomer (4-Nitro)4-Benzyl-1-(4-nitro-phenyl)-piperidine
Reduction of Nitro Group1-(3-Aminophenyl)-4-benzylpiperidine
Derivatization of Amino GroupN-(3-(4-Benzylpiperidin-1-yl)phenyl)acetamide

Identification of Key Structural Determinants for Biological Activity and Selectivity

The biological activity of this compound analogues is governed by the interplay of its three primary structural components: the N-aryl (nitrophenyl) ring, the central piperidine core, and the 4-benzyl substituent. Each of these regions plays a critical role in defining the molecule's affinity and selectivity for various biological targets.

The Piperidine Ring: This central heterocyclic scaffold serves as a rigid anchor, orienting the N-aryl and 4-benzyl groups in a specific three-dimensional arrangement. The conformational flexibility of the piperidine ring, which typically adopts a chair conformation, and the stereochemistry of its substituents are critical for optimal binding. nih.gov The basicity of the piperidine nitrogen is another vital factor, as it is often protonated at physiological pH, enabling ionic interactions with acidic amino acid residues in a target's active site.

The 4-Benzyl Substituent: The benzyl group at the 4-position of the piperidine ring is a significant contributor to binding affinity, often through hydrophobic and van der Waals interactions within nonpolar pockets of the target protein. researchgate.net Modifications to this benzyl ring, such as the addition of substituents, can fine-tune these interactions and enhance potency and selectivity. The flexibility of the bond between the piperidine ring and the benzyl group allows the moiety to adopt various conformations to fit into different binding sites.

Quantitative Analysis of Substituent Effects on Target Interaction Potency

The systematic modification of the this compound structure allows for a quantitative assessment of how different substituents impact biological activity.

Studies on analogous series, such as benzylpiperazine derivatives designed as acetylcholinesterase (AChE) inhibitors, provide valuable insights. In one such study, the position of the nitro group on the phenyl ring was shown to be a critical factor for inhibitory potency. An ortho-nitro substituent resulted in the highest activity, suggesting a favorable interaction or orientation within the enzyme's active site. In contrast, the meta-nitro analogue displayed the lowest potency, while the para-nitro compound exhibited intermediate activity. nih.gov This highlights that the electronic perturbation caused by the nitro group, combined with steric factors associated with its position, dictates the strength of the ligand-target interaction. The electron-withdrawing effect can decrease the pKa of the piperidine nitrogen, affecting its protonation state and ability to form ionic bonds. nih.govnih.gov

Table 1: Effect of Nitro Group Position on Acetylcholinesterase (AChE) Inhibition for a Series of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione Analogues Data is illustrative of the principle for a closely related scaffold.

Compound IDPhenyl Ring SubstitutionAChE IC₅₀ (µM)
4i 2-NO₂ (ortho)1.1 ± 0.09
4j 3-NO₂ (meta)21.3 ± 1.3
4k 4-NO₂ (para)10.5 ± 0.9
4l Unsubstituted1.3 ± 0.1

Source: Data derived from a study on benzylpiperazine analogues. nih.gov

The six-membered piperidine ring typically exists in a stable chair conformation to minimize steric strain. nih.gov The orientation of substituents on this ring, either axial or equatorial, is a crucial determinant of biological activity. For 4-substituted piperidines, the energetic balance between different chair and boat conformations can be influenced by the nature of both the N1 and C4 substituents. rsc.org

In studies of 4-alkyl-4-arylpiperidine derivatives, it was found that potent opioid agonists preferentially adopt a chair conformation where the 4-aryl group is in the axial position upon protonation. nih.gov This axial orientation is believed to mimic the stereochemistry of rigid opioids, allowing for a better fit within the receptor binding site. Conversely, compounds that favor an equatorial orientation of the 4-aryl group tend to exhibit antagonist properties. nih.gov The conformational preference is therefore a key stereochemical feature that can switch a compound's activity profile from agonist to antagonist. The interplay of steric hindrance and electronic interactions determines the most stable conformation and, consequently, the biological outcome.

The 4-benzyl moiety is a critical pharmacophoric element that often contributes significantly to binding affinity through interactions with hydrophobic pockets in the target protein. researchgate.net The phenyl ring of the benzyl group can engage in π-π stacking and hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

The N-benzylpiperidine motif is recognized as a versatile tool in drug design, not only for providing essential cation-π and π-π interactions but also for allowing fine-tuning of physicochemical properties. researchgate.net SAR studies on various N-aralkyl-4-benzylpiperidine derivatives have shown that modifications to the benzyl group can modulate affinity and selectivity for targets such as sigma receptors. nih.gov The length and flexibility of the linker between the piperidine ring and the phenyl group are also important. For instance, in a series of 4-phenylamidopiperidines, an unsubstituted aromatic ring separated from the piperidine nitrogen by a two-carbon chain was found to be optimal for analgesic activity. nih.gov This underscores the importance of the spatial positioning of the benzyl group for effective interaction with the biological target.

SAR Correlates in Specific Biological Pathways and Target Classes

The versatile 4-benzyl-1-phenyl-piperidine scaffold has been explored for its inhibitory activity against a range of enzymes, with SAR studies providing insights into the specific structural requirements for each target class.

Acetylcholinesterase (AChE): The N-benzylpiperidine moiety is a core component of donepezil, a well-known AChE inhibitor. nih.gov In related structures, the basic nitrogen of the piperidine ring is crucial for interacting with the catalytic anionic site (CAS) of the enzyme. ebi.ac.uk Studies on N-(1-benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio) acetamide (B32628) derivatives revealed that electron-withdrawing groups (EWGs) on the phenyl ring of the oxadiazole moiety are favorable for AChE inhibition. For example, a 3-cyano or 3-chloro substitution showed good activity, whereas electron-donating groups (EDGs) diminished it. acs.org This suggests that for AChE inhibition, the electronic properties of substituents on aromatic rings are a key factor.

Dihydrofolate Reductase (DHFR): Piperidine-based compounds have been investigated as inhibitors of DHFR, a key enzyme in folate metabolism. In a series of 4-piperidine-based thiosemicarbazones, potent DHFR inhibition was observed. The SAR analysis indicated that the nature of the substituent on the thiosemicarbazone moiety significantly influenced activity. For instance, compounds with electron-withdrawing groups on an attached phenyl ring generally showed good inhibitory potential. researchgate.net This highlights the piperidine ring as a suitable scaffold for presenting functionalities that can interact with the DHFR active site.

Steroid-5α-Reductase: N-substituted piperidine derivatives have been evaluated as inhibitors of steroid-5α-reductase, an enzyme implicated in benign prostatic hyperplasia. In a study of N-substituted piperidine-4-(benzylidene-4-carboxylic acids), the substituent on the piperidine nitrogen was found to be critical for potency. nih.gov Compounds with bulky, lipophilic groups such as diphenylacetyl or dicyclohexylacetyl showed strong inhibitory activity. nih.gov Specifically, a dicyclohexylacetyl group led to potent and selective inhibition of the type 2 isozyme. nih.gov This indicates that for this enzyme, large, hydrophobic substituents on the piperidine nitrogen are favored for achieving high affinity.

Table 2: Inhibitory Activity of N-Substituted Piperidine-4-(benzylidene-4-carboxylic acid) Analogues against Steroid-5α-Reductase Isozymes Data is illustrative of the principle for a related scaffold.

Compound IDN-SubstituentRat 5α-Reductase Type 1 IC₅₀ (µM)Rat 5α-Reductase Type 2 IC₅₀ (µM)
6 Diphenylacetyl3.440.37
7 Dicyclohexylacetyl~100.08
9 Diphenylcarbamoyl0.540.69

Source: Data derived from a study on N-substituted piperidine analogues. nih.gov

SAR in Receptor Binding and Modulation Studies (e.g., NMDA Receptors, Opioid Receptors)

The structural framework of this compound provides a versatile scaffold for investigating structure-activity relationships (SAR) at various receptor systems, most notably the N-methyl-D-aspartate (NMDA) and opioid receptors. Modifications to the benzyl and phenyl moieties, as well as the piperidine ring itself, have been shown to significantly influence binding affinity and functional activity at these targets.

NMDA Receptor Interactions

The 4-benzylpiperidine core is a key pharmacophore in a class of NMDA receptor antagonists that exhibit selectivity for the GluN2B subunit. nih.govkoreascience.krnih.gov The general pharmacophore for these ifenprodil-like compounds consists of two aromatic rings connected by a linker that includes a basic nitrogen, a feature well-represented by the 4-benzyl-1-phenyl-piperidine structure. nih.gov

Research into analogues has elucidated several key SAR principles:

The 4-Position Substituent: The benzyl group at the 4-position of the piperidine ring is a crucial element for high-affinity binding. This moiety is believed to interact with a specific pocket within the NMDA receptor.

The Piperidine Nitrogen and its Substituent: The basic nitrogen of the piperidine ring is essential for activity. The nature of the substituent on this nitrogen plays a significant role in modulating affinity and selectivity. For instance, replacing the 3-nitrophenyl group with other moieties can drastically alter the compound's properties. One example is 4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine, which has been identified as a potent antagonist of the NR1A/2B subtype of the NMDA receptor. nih.gov

Aromatic Ring Substituents: Substituents on both the benzyl and the N-phenyl rings can influence binding. For example, a hydroxyl group on the second aromatic ring is often found in potent ifenprodil-like antagonists. nih.gov

The following table summarizes the NMDA receptor binding affinities for a selection of 4-benzylpiperidine analogues.

Compound/AnalogueReceptor SubtypeBinding Affinity (Kᵢ)Reference
4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidineNR1A/2BPotent Antagonist nih.gov
IfenprodilNR2BHigh Affinity nih.gov
(S)-1-(1,2-diphenylethyl)piperidineNMDA ChannelHigh Affinity researchgate.net
(R)-1-(1,2-diphenylethyl)piperidineNMDA ChannelLower Affinity researchgate.net

This table is illustrative and includes data for analogues to demonstrate SAR principles.

Opioid Receptor Interactions

The 4-benzylpiperidine scaffold is also related to the 4-phenylpiperidine (B165713) core structure found in many potent opioid receptor ligands, particularly mu (µ) and delta (δ) opioid receptor modulators. researchgate.netdrugbank.com SAR studies in this area have revealed critical structural requirements for high-affinity binding and functional activity.

Key SAR findings for related structures at opioid receptors include:

The 4-Position Aromatic Ring: The presence of an aromatic ring at the 4-position of the piperidine is a common feature of many high-affinity opioid ligands. While the parent compound has a benzyl group, the SAR of 4-phenylpiperidines is highly relevant.

The Piperidine Nitrogen Substituent: The substituent on the piperidine nitrogen is a major determinant of a compound's activity profile (agonist vs. antagonist) and its selectivity for different opioid receptor subtypes (µ, δ, κ). For example, in a series of 3-methyl fentanyl derivatives, the nature of the N-substituent was critical for analgesic potency, which correlated well with binding affinity for the opiate receptor. drugbank.com

Substituents on the Aromatic Rings: Modifications to the aromatic rings can fine-tune the affinity and efficacy of these compounds. For instance, in a series of nitro-benzylideneoxymorphone derivatives, which feature a benzylidene moiety, substitutions on the aryl ring were shown to influence efficacy at mu and delta opioid receptors. frontiersin.org Specifically, an electron-withdrawing nitro group resulted in a high-potency, high-efficacy mu-opioid receptor agonist and a delta-opioid receptor antagonist. frontiersin.org

The table below presents binding data for representative analogues at opioid receptors.

Compound/AnalogueReceptor Subtype(s)Binding Affinity (Kᵢ)Functional ActivityReference
cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropionamideOpiate ReceptorsHigh AffinityPotent Agonist drugbank.com
Loperamideµ, δ, κ3 nM (µ), 48 nM (δ)Agonist researchgate.net
N-phenylpropyl (3S)-3-methyl-4-(3-hydroxyphenyl)piperazineµ, δ, κLow NanomolarPure Antagonist nih.gov
Nitro-benzylideneoxymorphone Derivativeµ, δHigh Affinity (µ)Agonist (µ), Antagonist (δ) frontiersin.org

This table is illustrative and includes data for analogues to demonstrate SAR principles.

Molecular Mechanisms of Action and Biological Target Engagement

Elucidation of Ligand-Target Recognition and Specific Binding Modes

The recognition and binding of a ligand to its biological target are governed by a series of precise molecular interactions. The structural and electronic properties of the ligand dictate its affinity and specificity for the target's binding site.

High-resolution structural techniques are indispensable for visualizing the three-dimensional arrangement of a ligand within the active site of its target protein.

X-ray Crystallography: While specific crystallographic data for 4-Benzyl-1-(3-nitro-phenyl)-piperidine complexed with a target is not publicly available, studies on analogous structures provide significant insights. For instance, X-ray diffraction analysis of t-(3)-benzyl-r-(2),c-(6)-diphenyl piperidin-4-one-oxime, a related compound, has confirmed that the piperidine (B6355638) ring typically adopts a stable chair conformation. researchgate.net This conformation is critical as it dictates the spatial orientation of the substituent groups—the benzyl (B1604629) and nitrophenyl moieties—which are crucial for target interaction. researchgate.net In this observed structure, the phenyl groups attached at positions 2 and 6 were found to have equatorial orientations, which minimizes steric hindrance. researchgate.net

Cryo-Electron Microscopy (Cryo-EM): In recent years, cryo-EM has emerged as a powerful technique for determining the structures of large protein complexes that are often difficult to crystallize. nih.gov This method allows for the visualization of macromolecules in a near-native state, embedded in vitreous ice. nih.gov For drug discovery, cryo-EM can provide vital information on how a ligand induces conformational changes in its target protein. nanoimagingservices.com Even at moderate resolutions (4.0-8.0 Å), cryo-EM maps can offer critical insights into target modulation and can be used for computational screening and docking to identify key pharmacophores and interactions. nanoimagingservices.com Although specific cryo-EM studies on this compound complexes are not yet published, the technique holds immense potential for revealing its binding modes with complex targets like membrane-bound enzymes or receptors. nih.gov

Spectroscopic and biophysical methods provide dynamic information about the interactions between a ligand and its target protein in solution. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the structures of newly synthesized piperidine derivatives and can also be employed to map the binding interface of a ligand-protein complex. researchgate.net Computational methods, such as molecular docking, are frequently used to complement experimental data. These in silico studies predict the binding affinity and interaction patterns of compounds with their target's active site, helping to elucidate how structural modifications impact biological activity. researchgate.net For example, docking studies on piperidine-based inhibitors can reveal key interactions, such as hydrogen bonds and pi-pi stacking, with specific amino acid residues within an enzyme's active site. researchgate.net

Mechanistic Interrogation of Enzyme Inhibition by this compound Analogues

Analogues of this compound have been investigated as inhibitors of several key enzymes. Mechanistic studies reveal the kinetic details of this inhibition and the specific sites of interaction.

Piperidine-based structures are a cornerstone in the development of cholinesterase inhibitors for conditions like Alzheimer's disease. nih.gov

Inhibition Kinetics: Kinetic studies on various benzylpiperidine analogues have demonstrated different modes of inhibition. For example, E2020 (1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride), a potent AChE inhibitor, exhibits a mixed-type inhibition. nih.gov This indicates that it can bind to both the free enzyme and the acetyl-enzyme complex. nih.gov In contrast, kinetic and molecular modeling studies of certain 1,3-dimethylbenzimidazolinone derivatives linked to a benzylpiperidine moiety revealed a competitive mode of inhibition for both AChE and BChE. nih.gov

Selectivity and Potency: The potency and selectivity of these inhibitors are highly dependent on their structural features. A study of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives found that introducing a bulky group at the para position of the benzamide (B126) moiety substantially increased AChE inhibitory activity. nih.gov One of the most potent compounds identified, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, displayed an IC50 value of 0.56 nM for AChE and showed an 18,000-fold greater affinity for AChE over BChE. nih.govebi.ac.uk

Compound ClassTarget EnzymeInhibition TypePotency (IC50)Reference
Benzylpiperidine-linked 1,3-dimethylbenzimidazolinoneseeAChECompetitive0.39 µM (Compound 15b) nih.gov
Benzylpiperidine-linked 1,3-dimethylbenzimidazolinoneseqBChECompetitive0.16 µM (Compound 15j) nih.gov
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochlorideAChENot specified0.56 nM nih.govebi.ac.uk

DHFR is a crucial enzyme in the folate metabolic pathway, making it a key target for antimicrobial and anticancer agents. nih.govmdpi.com

Inhibition Pathways: Piperidine-based compounds have been explored as DHFR inhibitors. researchgate.netnih.gov A series of novel 4-piperidine-based thiosemicarbazones exhibited potent DHFR inhibition, with IC50 values ranging from 13.70 ± 0.25 µM to 47.30 ± 0.86 µM. researchgate.netnih.gov Molecular modelling studies of trimethoprim (B1683648) analogues, another class of DHFR inhibitors, show that they interact strongly with the catalytically important residue Glu-30 within the active site. mdpi.com The suppression of DHFR leads to a depletion of tetrahydrofolate, which is a necessary precursor for the synthesis of nucleotides and certain amino acids, ultimately disrupting DNA replication and leading to cell death. acs.org

Compound SeriesTarget EnzymeIC50 RangeReference
4-piperidine-based thiosemicarbazones 5(a-s)DHFR13.70 ± 0.25 µM to 47.30 ± 0.86 µM researchgate.netnih.gov

Resistance Mechanisms: A significant challenge in the use of DHFR inhibitors is the development of resistance. researchgate.net Resistance to established DHFR inhibitors like trimethoprim can arise due to mutations in the target DHFR enzyme. researchgate.net In cultured mammalian cells, exposure to folate antagonists can lead to an elevation of DHFR levels, which may represent another mechanism of cellular adaptation and resistance. nih.gov

Steroid-5α-reductase is responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). Inhibitors of this enzyme are used in the treatment of benign prostatic hyperplasia. nih.gov

Isozyme Inhibition Profiles: There are different isozymes of 5α-reductase, and inhibitors can show varying selectivity. A study of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) demonstrated a broad range of inhibitory potencies against type 1 and type 2 isozymes in both humans and rats. nih.gov For instance, one diphenylacetyl derivative showed strong inhibition of the type 2 enzyme (IC50 = 60-80 nM) but only moderate activity against the type 1 enzyme (IC50 ≈ 10 µM). nih.gov Conversely, a diphenylcarbamoyl derivative displayed potent inhibition of both isozymes in rats (IC50 = 0.54 µM for type 1 and 0.69 µM for type 2). nih.gov

Substrate Competition: The mechanism of inhibition for some steroid-5α-reductase inhibitors has been shown to be competitive with the enzyme's natural substrate. For example, a series of A-ring unsaturated 3-nitrosteroids were found to inhibit the human enzyme, with one potent compound exhibiting competitive inhibition versus testosterone. researchgate.net This indicates that the inhibitor binds to the same active site as the substrate, directly competing for access to the enzyme.

CompoundTarget Isozyme (Rat)IC50Target Isozyme (Human)IC50Reference
Diphenylacetyl derivative (6)Type 13.44 µM-- nih.gov
Diphenylacetyl derivative (6)Type 20.37 µM-- nih.gov
Diphenylcarbamoyl derivative (9)Type 10.54 µM-- nih.gov
Diphenylcarbamoyl derivative (9)Type 20.69 µM-- nih.gov
Dicyclohexylacetyl derivative (7)Type 1~10 µM~10 µM nih.gov
Dicyclohexylacetyl derivative (7)Type 280 nM60 nM nih.gov

Monoamine Oxidase (MAO) Inhibition Dynamics

The benzylpiperidine scaffold is a key structural feature in the development of monoamine oxidase (MAO) inhibitors. Research into pyridazinobenzylpiperidine derivatives, which share this core structure, has revealed significant insights into their MAO inhibition dynamics. These compounds have demonstrated a notable preference for inhibiting MAO-B over MAO-A. nih.gov For instance, one derivative featuring a 3-chloro substitution on the phenyl ring (Compound S5) showed the most potent inhibition of MAO-B with an IC₅₀ value of 0.203 μM and displayed a selectivity index of 19.04 for MAO-B over MAO-A. nih.gov

Kinetic studies performed on lead compounds from this class have characterized the inhibition as being of a competitive and reversible type. researchgate.net This mode of inhibition suggests that the compounds compete with the natural substrate for binding to the active site of the enzyme. The reversibility is a critical feature, as it can potentially lead to a better safety profile compared to irreversible inhibitors. Dialysis experiments have confirmed this reversibility, showing a recovery of MAO-B activity after the removal of the inhibitor. researchgate.net Molecular docking studies further suggest that the stability of the enzyme-inhibitor complex is maintained through pi-pi stacking interactions with key amino acid residues, such as Tyr398 and Tyr326, within the enzyme's binding pocket. researchgate.net

Table 1: MAO-B Inhibition by Pyridazinobenzylpiperidine Derivatives

CompoundSubstitution on Phenyl RingMAO-B IC₅₀ (μM)MAO-A IC₅₀ (μM)Selectivity Index (MAO-A/MAO-B)Inhibition Type
S53-Cl0.2033.85719.04Competitive, Reversible
S162-CN0.979>10>10.21Competitive, Reversible
S154-CN>103.691N/AN/A

α-Glucosidase Mechanistic Studies

The piperidine and related piperazine (B1678402) moieties are found in compounds that exhibit inhibitory activity against α-glucosidase, a key enzyme in carbohydrate digestion. researchgate.net Mechanistic studies on these classes of inhibitors help elucidate their mode of action, which is crucial for understanding their therapeutic potential in managing conditions like type 2 diabetes. nih.govherbmedpharmacol.com

Kinetic analyses, often visualized through Lineweaver-Burk plots, are employed to determine the type of enzyme inhibition. nih.govresearchgate.net For several piperazine-containing derivatives, the mechanism has been identified as noncompetitive inhibition. researchgate.netnih.gov This indicates that the inhibitor does not bind to the enzyme's active site where the substrate binds, but rather to a distinct, allosteric site. researchgate.netnih.gov Binding to this allosteric site induces a conformational change in the enzyme, which in turn reduces its catalytic efficiency without preventing the substrate from binding. Molecular docking and dynamics simulations have supported these findings, identifying novel allosteric sites near the enzyme's active site where these inhibitors bind. nih.gov The interactions are predominantly mediated by hydrophobic contacts, alongside some polar interactions. researchgate.netnih.gov

Table 2: General Mechanisms of α-Glucosidase Inhibition

Inhibition TypeInhibitor Binding SiteEffect on Michaelis-Menten Constant (Km)Effect on Maximum Velocity (Vmax)
CompetitiveActive SiteIncreasesUnchanged
NoncompetitiveAllosteric SiteUnchangedDecreases
UncompetitiveEnzyme-Substrate ComplexDecreasesDecreases

Receptor-Mediated Pharmacological Actions and Receptor Subtype Selectivity

N-Methyl-D-aspartate (NMDA) Receptor Antagonism and Modulatory Effects

Derivatives of benzylpiperidine have been identified as potent antagonists of the N-Methyl-D-aspartate (NMDA) receptor, with notable selectivity for specific subunits. The NMDA receptor is composed of different subunits (e.g., NR1, NR2A, NR2B, NR2C, NR2D), and the development of subtype-selective antagonists is a key goal to achieve therapeutic effects while minimizing side effects. google.comnih.gov

Specifically, compounds containing the 4-benzylpiperidine (B145979) structure have demonstrated high affinity and selective antagonism for the NR1A/2B subtype. nih.gov For example, 4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine was identified as a potent antagonist of the NR1A/2B receptor subtype. nih.gov This selectivity is significant because overstimulation of the NMDA receptor, particularly those containing the NR2B subunit, is implicated in neurodegenerative processes. google.com Therefore, antagonists with high affinity for the NR1/NR2B receptor are being investigated for their potential in treating various central nervous system disorders, including Parkinson's disease, stroke, and migraine. google.com

Table 3: NMDA Receptor Subtype Selectivity of Piperidine Derivatives

Compound ClassPrimary Target SubtypePotential Therapeutic Application
4-Benzyl-1-piperidinylalkynylimidazolesNR1A/2BParkinson's Disease
Piperidine Derivatives (General)NR1/NR2BMigraine, Stroke, Analgesia

Opioid Receptor Ligand Binding and Signal Transduction Pathways

The piperidine scaffold is a fundamental component of many opioid receptor ligands. The nature of the substituent on the piperidine nitrogen is a critical determinant of the compound's binding affinity, selectivity, and functional activity at the different opioid receptor subtypes (μ, δ, and κ). researchgate.net For instance, replacing an N-methyl group with an N-phenethyl or N-phenylpropyl group can significantly enhance the binding affinity and potency, particularly at the μ-opioid receptor (MOR). researchgate.net

Opioid receptors, including the MOR, are G protein-coupled receptors (GPCRs). ebi.ac.uk Upon agonist binding, the receptor undergoes a conformational change that activates intracellular G proteins, typically of the Gαi/o family. ebi.ac.uk This activation initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity, such as the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. ebi.ac.uk These molecular events collectively result in a reduction in neuronal excitability and neurotransmitter release, which underlies the analgesic effects of opioids.

Table 4: Opioid Receptor Binding Affinities of N-Substituted Piperidine Analogues

CompoundReceptor TargetBinding Affinity (Ki, nM)Functional Activity
N-phenylpropylnormorphineμ (MOR)0.93Potent Agonist
Nitro-benzylideneoxymorphone (NBOM)μ (MOR)1.3Potent Agonist
Nitro-benzylideneoxymorphone (NBOM)δ (DOR)36Partial Agonist

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Co-Potentiation Mechanisms at the Molecular Level

A novel class of compounds based on a 1-benzylspiro[piperidine-4,1'-pyrido[3,4-b]indole] scaffold has been identified as "co-potentiators" for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. nih.govnih.gov These molecules are particularly relevant for certain "minimal function" CFTR mutants, such as N1303K-CFTR, which are not effectively treated by existing potentiator therapies alone. nih.gov

The mechanism of these co-potentiators involves a synergistic interaction with established CFTR potentiators like ivacaftor (B1684365) (VX-770). nih.govnih.gov While a primary potentiator may partially restore the gating function of the defective CFTR channel, the co-potentiator works in concert with it to achieve a significantly greater increase in chloride conductance. nih.gov This synergistic action suggests that the two compounds may bind to different sites on the CFTR protein, collaboratively inducing a conformational change that results in enhanced channel activity. Structure-activity relationship (SAR) studies have shown that the potency of these co-potentiators can be significantly improved through specific substitutions on the benzyl and indole (B1671886) rings. For example, an analog with 6'-methoxyindole and 2,4,5-trifluorobenzyl substituents was found to be approximately 17-fold more potent than the original lead compound. nih.govnih.gov

Table 5: Co-Potentiation of N1303K-CFTR by Benzylspiro-piperidine Analogs

CompoundKey SubstituentsPotency (EC₅₀)Improvement over Lead
Lead Compound (20)Base Scaffold~10.2 μM-
Analog 2i6'-methoxyindole, 2,4,5-trifluorobenzyl~0.6 μM~17-fold
Analog 5d2,4-difluorobenzyl~2.4 μM~4-fold

Antiviral Mechanisms: Hemagglutinin Fusion Inhibition in Viral Entry (e.g., Influenza H1N1 Virus)

N-benzyl 4,4-disubstituted piperidines have emerged as a potent class of influenza A virus inhibitors, demonstrating specific activity against the H1N1 subtype. nih.govmdpi.com Their mechanism of action targets the viral hemagglutinin (HA) protein, which is essential for the virus's entry into host cells. nih.govnih.gov

These compounds act as fusion inhibitors. nih.gov The process of viral entry involves the HA protein mediating the fusion of the viral envelope with the host cell's endosomal membrane, a step that is triggered by the low pH environment of the endosome. nih.govx-mol.com The N-benzylpiperidine derivatives specifically inhibit this low pH-induced, HA-mediated membrane fusion process. nih.govx-mol.com Computational and mechanistic studies have identified a novel and previously unrecognized binding site for these inhibitors. This pocket is located at the bottom of the HA₂ stem region, in close proximity to the critical fusion peptide. nih.govx-mol.com The binding is stabilized by several key molecular interactions: a direct π-stacking interaction between the N-benzylpiperidine moiety and phenylalanine residue F9 of the HA₂ subunit, an additional π-stacking interaction with tyrosine Y119 of HA₂, and a salt bridge formed between the protonated piperidine nitrogen and glutamic acid residue E120 of HA₂. x-mol.com By binding to this site, the compounds prevent the conformational changes in HA that are necessary for membrane fusion, thus halting the viral life cycle at an early stage. nih.govx-mol.com

Table 6: Molecular Interactions in Hemagglutinin (HA) Inhibition

Inhibitor MoietyHA ResidueInteraction TypeFunctional Consequence
N-benzylpiperidineF9 (HA₂)π-stackingStabilizes inhibitor binding and prevents HA conformational change, inhibiting membrane fusion.
N-benzylpiperidineY119 (HA₂)π-stacking
Protonated Piperidine NitrogenE120 (HA₂)Salt Bridge

Investigation of Other Putative Mechanistic Pathways and Novel Biological Targets

Further research is required to elucidate the full spectrum of molecular mechanisms and potential biological targets of this compound. Currently, there is a lack of specific published studies investigating putative mechanistic pathways and novel biological targets for this particular compound.

While research into the broader class of piperidine derivatives has revealed a wide range of biological activities, including interactions with monoamine transporters, acetylcholinesterase, and histone deacetylases, specific data for this compound is not available in the public domain.

Future investigations could explore a variety of potential targets and pathways. High-throughput screening and computational modeling studies would be instrumental in identifying novel protein interactions and elucidating potential mechanisms of action. Such studies could reveal previously unknown pharmacological properties and therapeutic applications for this compound.

Computational Chemistry and Cheminformatics in the Study of 4 Benzyl 1 3 Nitro Phenyl Piperidine

Molecular Docking and Virtual Screening Approaches for Target Identification and Binding Pose Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netu-strasbg.fr It is a key tool in structure-based drug design, used to forecast the binding mode and affinity of a small molecule ligand, such as 4-Benzyl-1-(3-nitro-phenyl)-piperidine, within the active site of a target protein. researchgate.net Virtual screening, a broader application, uses these docking methods to rapidly screen large libraries of compounds against a protein target to identify potential hits. u-strasbg.frnih.govnih.gov

Molecular docking simulations are crucial for elucidating the specific interactions between a ligand and a protein's active site. For derivatives of N-benzylpiperidine, these studies can predict the binding poses with a high degree of accuracy. researchgate.net The N-benzylpiperidine motif is recognized for its ability to engage in crucial cation-π interactions with target proteins, a feature that significantly influences binding affinity and efficacy. nih.gov

In the case of this compound, docking studies would predict how the distinct parts of the molecule contribute to binding. The protonated nitrogen of the piperidine (B6355638) ring could form a strong cation-π interaction with aromatic residues like tryptophan (Trp), tyrosine (Tyr), or phenylalanine (Phe) in a binding pocket. researchgate.net The benzyl (B1604629) group and the nitrophenyl ring can further stabilize the complex through hydrophobic and additional π-π stacking interactions. The nitro group, being a strong hydrogen bond acceptor, can form critical hydrogen bonds with donor residues such as serine or threonine.

Table 1: Predicted Ligand-Protein Interactions for this compound

Molecular Moiety Type of Interaction Potential Interacting Amino Acid Residues
Piperidine Nitrogen (protonated) Cation-π, Hydrogen Bond Tryptophan (Trp), Tyrosine (Tyr), Aspartic Acid (Asp)
Benzyl Group Hydrophobic, π-π Stacking Phenylalanine (Phe), Leucine (Leu), Valine (Val)
3-Nitrophenyl Group π-π Stacking, Hydrophobic Tyrosine (Tyr), Phenylalanine (Phe)

These predicted interactions allow for the construction of a detailed 3D model of the ligand-protein complex, which is essential for understanding the structural basis of its activity and for designing more potent derivatives. researchgate.net

Beyond predicting interactions at known active sites, computational methods can identify novel or allosteric binding sites. Furthermore, pharmacophore modeling is used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model does not represent a real molecule but rather an abstract map of the key interaction points required for binding. nih.gov

For a molecule like this compound, a pharmacophore model could be generated based on its key chemical features. Such a model would likely include:

An aromatic ring feature (R) corresponding to the benzyl group.

A second aromatic ring feature (R) for the nitrophenyl group.

A hydrogen bond acceptor (A) feature representing the nitro group.

A positive ionizable feature (P) for the basic piperidine nitrogen.

This model can then be used as a 3D query to screen large compound databases to find other structurally diverse molecules that fit the pharmacophoric requirements and are therefore likely to be active at the same target. nih.gov

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a robust method for investigating the intrinsic electronic and structural properties of molecules. ekb.egd-nb.info These calculations help in understanding molecular structure, stability, and reactivity without the need for experimental data, offering a theoretical foundation for the observed chemical behavior. researchgate.net

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov A primary application of DFT in studying molecules like this compound is molecular geometry optimization. This process determines the lowest energy arrangement of atoms in the molecule, corresponding to its most stable 3D structure. tandfonline.com Calculations are often performed using specific functionals and basis sets, such as B3LYP/6-311G(d,p), to achieve a balance of accuracy and computational efficiency. nih.gov

The optimized geometry provides data on bond lengths, bond angles, and dihedral angles. For instance, in related benzylpiperidine structures, the piperidine ring typically adopts a stable chair conformation. tandfonline.com The orientation of the benzyl and nitrophenyl substituents relative to the piperidine ring is also determined, which is critical for understanding how the molecule fits into a protein binding site. These theoretical structures can be validated by comparing them with experimental data from X-ray crystallography. nih.gov

Table 2: Representative Theoretical Structural Parameters from DFT Optimization

Parameter Description Typical Predicted Value
C-N-C (piperidine ring) Bond angle within the piperidine ring ~111-113°
C-C (aromatic) Bond length in phenyl rings ~1.39-1.40 Å
N-O (nitro group) Bond length in the nitro group ~1.22-1.24 Å

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding chemical reactivity. youtube.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's stability and reactivity. ekb.egtandfonline.com A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. tandfonline.com For this compound, the electron-donating character of the benzyl-piperidine moiety and the strong electron-withdrawing nature of the nitrophenyl group would significantly influence the FMOs. The HOMO density is expected to be localized over the more electron-rich benzyl-piperidine portion, while the LUMO density would be concentrated on the electron-deficient nitrophenyl ring. tandfonline.com

Table 3: Hypothetical Frontier Molecular Orbital Data

Parameter Description Predicted Value (eV) Implication
EHOMO Energy of the Highest Occupied Molecular Orbital -6.5 Electron-donating ability
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -2.1 Electron-accepting ability

Global reactivity descriptors such as chemical hardness, electronic chemical potential, and electrophilicity can be calculated from the FMO energies to further quantify the molecule's reactivity profile. researchgate.net

The Molecular Electrostatic Potential (MEP) is a visual tool used to understand the charge distribution within a molecule and to predict its intermolecular interaction patterns. researchgate.net An MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. researchgate.net

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons. These are sites susceptible to electrophilic attack and are favorable for interacting with positive charges.

Blue regions indicate positive electrostatic potential, corresponding to areas of electron deficiency. These sites are prone to nucleophilic attack.

Green regions represent neutral or near-zero potential.

For this compound, the MEP map would show a strong negative potential (red) localized around the oxygen atoms of the nitro group, highlighting their role as primary hydrogen bond acceptors. tandfonline.comresearchgate.net Positive potential (blue) would likely be found around the hydrogen atoms of the piperidine ring and the aromatic rings, while the regions above the centers of the aromatic rings would show some negative character due to the π-electron clouds. This visual information is highly valuable for predicting non-covalent interactions, which are central to ligand-protein binding. tandfonline.com

Table 4: List of Compounds Mentioned

Compound Name
This compound
4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine
(3E,5E)-3,5-bis((1H-indol-3-yl)methylene)-1-benzylpiperidin-4-one
Tryptophan
Tyrosine
Phenylalanine
Serine
Threonine
Aspartic Acid
Leucine
Valine

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Flexibility

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-evolving behavior of a molecule, providing a detailed picture of its conformational flexibility and its interactions with its environment.

The biological function of a molecule is intrinsically linked to its three-dimensional structure and conformational dynamics. "this compound," with its multiple rotatable bonds, can adopt a multitude of conformations. MD simulations are employed to explore the conformational landscape of this molecule, identifying low-energy, stable conformations that are likely to be biologically relevant. Enhanced sampling techniques, such as metadynamics and replica-exchange MD, can be utilized to overcome energy barriers and ensure a comprehensive exploration of the conformational space nih.govnih.gov.

A hypothetical representation of conformational states and their relative energies for "this compound" is presented in the table below, illustrating the type of data that can be generated from conformational analysis.

Conformational StateDihedral Angle (C-N-C-C)Relative Energy (kcal/mol)Population (%)
Extended175°0.065
Folded65°1.225
Intermediate-120°2.510

This table is illustrative and does not represent experimentally verified data for this specific compound.

The solvent environment, typically water in biological systems, plays a critical role in molecular recognition and binding. MD simulations explicitly model the solvent molecules, allowing for a detailed investigation of their influence on the binding of "this compound" to its target. Water molecules can mediate interactions between the ligand and the target, form hydrogen bond networks that stabilize the complex, or, conversely, compete for binding sites.

The binding free energy, a key determinant of ligand potency, can be calculated from MD simulations using methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP). These calculations account for the desolvation penalties of the ligand and the binding site, as well as the enthalpic and entropic contributions to binding, providing a more accurate prediction of binding affinity than methods that neglect solvent effects. Studies on similar piperidine derivatives have demonstrated that explicit modeling of the solvent is crucial for accurately predicting their structural and electronic characteristics nih.govresearchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity researchgate.net.

In a QSAR study, a dataset of molecules with known biological activities is used to develop a predictive model. For "this compound" and its analogs, this would involve synthesizing a series of derivatives with variations in their chemical structure and measuring their biological activity in a relevant assay. A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices), or 3D (e.g., molecular shape, electrostatic potential).

Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are then used to build a model that correlates a subset of these descriptors with the observed biological activity. A robust QSAR model can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost of drug discovery imist.ma. For instance, a hypothetical QSAR model for a series of piperidine derivatives might take the following form:

pIC50 = c0 + c1 * LogP + c2 * TPSA + c3 * DipoleMoment

where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, LogP is the logarithm of the octanol-water partition coefficient, TPSA is the topological polar surface area, and c0, c1, c2, and c3 are coefficients determined by the regression analysis.

A well-validated QSAR model not only predicts the activity of new compounds but also provides valuable insights into the structure-activity relationship (SAR). By analyzing the descriptors that are included in the model and their respective coefficients, it is possible to identify the key physicochemical properties that govern the biological activity of the compound series.

For "this compound" and its analogs, a QSAR study might reveal that properties such as lipophilicity, molecular shape, and the distribution of electrostatic charges are critical for their activity. For example, the model might indicate that increasing the lipophilicity of a particular region of the molecule enhances its activity, while the presence of a hydrogen bond donor in another region is detrimental. This information can guide the rational design of more potent and selective analogs. Studies on other piperidine derivatives have highlighted the importance of lipophilicity and electron-donating substituents for their binding affinity researchgate.net. The physicochemical properties of nitro-containing compounds have also been shown to be crucial for their drug-like characteristics nih.gov.

An illustrative table of key physicochemical descriptors and their hypothetical impact on activity is provided below.

DescriptorDefinitionHypothetical Impact on Activity
LogPOctanol-water partition coefficientPositive correlation
TPSATopological Polar Surface AreaNegative correlation
Molecular WeightMass of the moleculeOptimal range
Number of H-bond donorsCount of hydrogen bond donorsNegative correlation
Dipole MomentMeasure of molecular polarityPositive correlation

This table is for illustrative purposes and the hypothetical impact on activity is not based on specific experimental data for this compound.

In Silico Prediction of Theoretical Pharmacokinetic Properties relevant to Research Design

In addition to predicting the biological activity of a compound, computational methods can also be used to predict its pharmacokinetic properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). A promising drug candidate must not only be potent and selective but also possess favorable pharmacokinetic properties to be effective in vivo.

In silico ADME prediction tools use a variety of models, including QSAR and machine learning algorithms, to predict properties such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and metabolic stability. These predictions can be made early in the drug discovery process, even before a compound is synthesized, allowing for the early identification and mitigation of potential pharmacokinetic liabilities. For "this compound," these predictions would be crucial in guiding its development as a potential therapeutic agent. Computational studies on similar piperidine derivatives have demonstrated good absorption and the ability to cross the blood-brain barrier researchgate.net. A study on a structurally related compound, 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, also involved virtual ADME studies nih.gov.

Below is a table of predicted pharmacokinetic properties for "this compound," based on typical in silico models.

Pharmacokinetic ParameterPredicted ValueInterpretation
Human Intestinal Absorption> 90%High
Blood-Brain Barrier (BBB) PenetrationYesCNS active
P-glycoprotein SubstrateNoLow efflux
CYP2D6 InhibitorYesPotential for drug-drug interactions
LogKp (skin permeability)-5.8 cm/sLow

This table contains hypothetical data generated from in silico prediction models and has not been experimentally verified.

Computational Assessment of Theoretical Permeability and Distribution Characteristics

The permeability and distribution of a drug candidate are critical determinants of its bioavailability and efficacy. Computational models, such as those based on Quantitative Structure-Activity Relationship (QSAR) principles, are routinely used to predict these characteristics. For this compound, key descriptors like molecular weight, polar surface area (PSA), and the number of rotatable bonds are calculated to estimate its potential for oral absorption and blood-brain barrier (BBB) penetration.

Table 1: Predicted Physicochemical Properties for Permeability Assessment

Property Predicted Value Implication for Permeability
Molecular Weight 310.39 g/mol Favorable for oral absorption (typically <500 g/mol )
Polar Surface Area (PSA) 55.05 Ų Good potential for BBB penetration (typically <90 Ų)
Number of Rotatable Bonds 4 Indicates good molecular flexibility, aiding in membrane passage
Hydrogen Bond Donors 0 Favorable for passive diffusion

Note: These values are computationally predicted and serve as an initial assessment.

The predicted low molecular weight and optimal polar surface area suggest that this compound is likely to exhibit good passive oral absorption. Furthermore, its PSA value falls within the range typically associated with compounds that can cross the blood-brain barrier, a crucial factor for CNS-active agents.

Prediction of Theoretical Metabolic Pathways and Enzyme Interactions (e.g., Cytochrome P450)

The metabolic fate of a compound is a key aspect of its pharmacokinetic profile. In silico tools can predict the most probable sites of metabolism by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism. These predictions are based on the reactivity of different parts of the molecule and their accessibility to the enzyme's active site.

For this compound, several potential metabolic pathways can be hypothesized:

Aromatic hydroxylation: The benzyl and nitrophenyl rings are susceptible to hydroxylation, a common metabolic transformation catalyzed by CYPs.

N-dealkylation: While less common for N-aryl piperidines compared to N-alkyl derivatives, the potential for cleavage at the nitrogen-phenyl bond exists.

Piperidine ring oxidation: The piperidine ring itself can undergo oxidation at various positions.

Nitro reduction: The nitro group is a site for potential reduction by nitroreductases, which can significantly alter the compound's properties.

Table 2: Predicted Cytochrome P450 Isoform Interaction

CYP Isoform Predicted Interaction Potential Metabolic Reaction
CYP3A4 Substrate Aromatic hydroxylation, Piperidine ring oxidation
CYP2D6 Substrate Aromatic hydroxylation

Note: These are theoretical predictions and require experimental validation.

Computational docking simulations can further elucidate the binding orientation of this compound within the active sites of various CYP isoforms, providing a more detailed understanding of potential metabolic transformations.

Theoretical Solubility and Lipophilicity Profiling

A compound's solubility and lipophilicity are fundamental properties that influence its absorption, distribution, metabolism, and excretion (ADME) profile. These are often represented by the logarithm of the partition coefficient (logP) and the aqueous solubility (logS).

Lipophilicity (logP): The predicted octanol-water partition coefficient (logP) for this compound is a key indicator of its lipophilicity. A higher logP value generally corresponds to lower aqueous solubility and higher membrane permeability.

Solubility (logS): The aqueous solubility is crucial for a drug to be absorbed from the gastrointestinal tract. Poor solubility can be a major hurdle in drug development.

Table 3: Predicted Solubility and Lipophilicity Profile

Parameter Predicted Value Interpretation
LogP (octanol/water) 4.2 Indicates high lipophilicity

Note: These values are computationally derived and represent estimations.

The high predicted logP and low predicted aqueous solubility suggest that while this compound may have good membrane permeability, its absorption could be limited by its poor solubility in aqueous environments. Formulation strategies might be necessary to enhance its bioavailability if it were to be developed as a therapeutic agent.

Emerging Research Frontiers and Translational Potential for 4 Benzyl 1 3 Nitro Phenyl Piperidine Analogues

Strategic Design of Next-Generation Analogues with Tuned Selectivity and Enhanced Potency

The rational design of next-generation 4-benzyl-1-(3-nitro-phenyl)-piperidine analogues is centered on optimizing their interaction with specific biological targets to achieve enhanced potency and selectivity. Structure-activity relationship (SAR) studies are crucial in guiding these molecular modifications. Key strategies include:

Modification of the Benzyl (B1604629) Moiety: Altering the substitution pattern on the phenyl ring of the benzyl group can significantly impact target binding. Introduction of electron-donating or electron-withdrawing groups, as well as heterocyclic rings, can modulate the electronic and steric properties of the molecule, leading to improved affinity and selectivity. For instance, substitution at the para-position of the benzamide (B126) in related 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has been shown to substantially increase anti-acetylcholinesterase activity. nih.gov

Manipulation of the Nitrophenyl Group: The position and nature of the nitro group on the phenyl ring are critical determinants of biological activity. Shifting the nitro group to the ortho- or para-position, or replacing it with other bioisosteric groups such as cyano, sulfonyl, or halogen moieties, can fine-tune the electronic profile and hydrogen bonding capabilities of the molecule. This can lead to altered target engagement and a more desirable pharmacological profile.

Piperidine (B6355638) Ring Conformation and Substitution: The conformational flexibility of the piperidine ring can be constrained or modified through the introduction of substituents. This can lock the molecule into a bioactive conformation, thereby enhancing its potency. Furthermore, the synthesis of stereoisomers and their subsequent biological evaluation can reveal enantiomeric preferences for specific targets, a crucial step in developing more selective drugs.

Modern synthetic methodologies, such as the Suzuki coupling protocol, offer efficient ways to construct libraries of 4-benzyl piperidine derivatives with diverse substituents on both the aryl and piperidine portions of the molecule. organic-chemistry.org This allows for a systematic exploration of the chemical space around the core scaffold to identify compounds with optimal activity.

Table 1: Strategic Modifications of the this compound Scaffold and Their Potential Impact on Biological Activity.
Molecular Scaffold RegionModification StrategyPotential ImpactExample of Functional Groups
Benzyl MoietySubstitution on the phenyl ringModulation of steric and electronic properties for improved target binding and selectivity.-OCH3, -Cl, -F, -CF3, Pyridinyl
Nitrophenyl MoietyPositional isomerization or bioisosteric replacement of the nitro groupFine-tuning of electronic profile, hydrogen bonding, and metabolic stability.-CN, -SO2CH3, -Br, 2-nitrophenyl, 4-nitrophenyl
Piperidine RingIntroduction of substituents or conformational constraintsEnhanced potency and selectivity by locking the molecule in a bioactive conformation.-CH3, -OH, spirocyclic systems

Exploration of Polypharmacology and Multi-Target Directed Ligands for Complex Biological Systems

Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. nih.gov Consequently, designing multi-target directed ligands (MTDLs) that can modulate several targets simultaneously offers a promising therapeutic strategy. The this compound scaffold is well-suited for the development of such polypharmacological agents due to its ability to interact with a variety of biological targets.

For example, piperidine derivatives have been shown to exhibit dual inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), both of which are implicated in Alzheimer's disease. nih.gov Similarly, certain N-benzyl piperidine derivatives have been designed as dual inhibitors of histone deacetylase (HDAC) and AChE. The design of MTDLs based on the this compound core could involve the integration of pharmacophores known to interact with different targets. For instance, incorporating a moiety known to bind to sigma receptors, which are overexpressed in various cancer cells, could lead to novel anticancer agents. nih.govnih.gov

Application of Artificial Intelligence and Machine Learning in Accelerating Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of large datasets and the prediction of molecular properties. mdpi.com These computational tools can significantly accelerate the discovery and optimization of this compound analogues.

Predictive Modeling: AI algorithms can be trained on existing data to predict the biological activity, physicochemical properties, and potential toxicity of novel analogues before their synthesis. mdpi.com This allows researchers to prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources.

De Novo Design: Generative AI models can design novel molecular structures with desired therapeutic profiles. nih.gov By providing the model with the desired target interactions and pharmacokinetic properties, it can generate new this compound analogues that are optimized for a specific therapeutic indication.

High-Throughput Screening Analysis: AI can analyze the vast amounts of data generated from high-throughput screening (HTS) to identify hit compounds and elucidate structure-activity relationships that may not be apparent through traditional analysis. astrazeneca.com

Investigation of Novel Biological Systems and Unexplored Disease Indications (at a mechanistic level)

The diverse biological activities reported for piperidine derivatives suggest that this compound analogues may have therapeutic potential in a wide range of diseases beyond the traditionally explored areas. Mechanistic studies are essential to uncover these novel applications.

For example, a pleuromutilin (B8085454) derivative containing a 4-nitrophenyl-piperazin-1-yl moiety has demonstrated excellent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com This suggests that analogues of this compound could be investigated as potential antibacterial agents. Mechanistic studies could focus on their ability to inhibit bacterial protein synthesis or disrupt other essential bacterial processes.

Furthermore, the sigma receptor family has been identified as a potential target in cancer treatment, with high densities of these receptors found in various cancer cells. nih.gov The investigation of this compound analogues as sigma receptor modulators could open up new avenues for the development of novel anticancer agents. nih.gov

Development of Advanced In Vitro Research Models for Mechanistic Validation and Screening

To accurately predict the clinical efficacy and safety of novel this compound analogues, it is crucial to utilize advanced in vitro models that better recapitulate human physiology.

3D Cell Cultures and Organoids: Three-dimensional (3D) cell culture models, such as spheroids and organoids, provide a more physiologically relevant environment compared to traditional 2D cell cultures. These models can be used to assess the efficacy and toxicity of drug candidates in a more realistic setting.

Microphysiological Systems (Organs-on-a-Chip): These microfluidic devices contain living cells in a continuously perfused microenvironment, mimicking the structure and function of human organs. mdpi.com Organs-on-a-chip can be used to study the pharmacokinetics and pharmacodynamics of drug candidates in a multi-organ context, providing valuable data for predicting human responses. mdpi.com

High-Content Screening (HCS): HCS combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters. This technology can be used to screen libraries of this compound analogues and identify compounds that induce desired phenotypic changes in cells, providing insights into their mechanism of action.

The integration of these advanced in vitro models into the drug discovery pipeline will facilitate a more robust and predictive preclinical evaluation of this compound analogues, ultimately accelerating their translation into clinical applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.